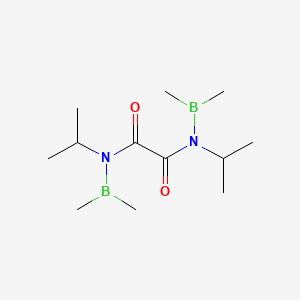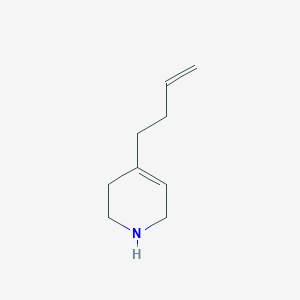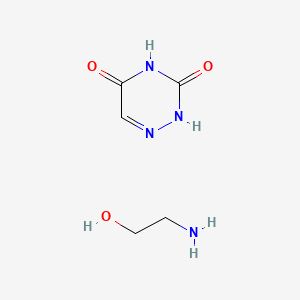
Chromium;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;terbium is a compound that combines the properties of chromium and terbium, two elements with unique characteristics. Chromium is a transition metal known for its hardness and high melting point, while terbium is a rare-earth metal with significant applications in technology and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chromium;terbium compounds typically involves the reaction of chromium and terbium salts under controlled conditions. One common method is the solid-phase extraction, where terbium ions are preconcentrated using a solid-phase extraction column and then reacted with chromium salts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound compounds may involve high-temperature reduction processes, where chromium and terbium oxides are reduced using hydrogen or other reducing agents. This process requires precise control of temperature and atmosphere to prevent oxidation and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium can react with oxygen to form a stable oxide layer, while terbium can participate in reactions with dilute acids to produce hydrogen gas and corresponding terbium salts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include dilute acids, such as hydrochloric acid and sulfuric acid, as well as oxidizing agents like potassium permanganate. The reaction conditions, such as temperature, pH, and concentration of reagents, are crucial in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For instance, oxidation reactions may produce chromium(III) oxide and terbium oxide, while reduction reactions can yield metallic chromium and terbium .
Applications De Recherche Scientifique
Chromium;terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, terbium isotopes are utilized for diagnostic and therapeutic purposes, including cancer treatment . Additionally, these compounds are employed in the development of advanced materials, such as phosphors for lighting and display technologies .
Mécanisme D'action
The mechanism of action of chromium;terbium compounds involves their interaction with molecular targets and pathways. Chromium, for example, can enhance insulin signaling by affecting effector molecules downstream of the insulin receptor . Terbium, on the other hand, can interact with biological molecules, such as proteins and enzymes, to exert its effects . The combination of these elements in a single compound can result in synergistic effects, enhancing their overall efficacy.
Comparaison Avec Des Composés Similaires
Chromium;terbium compounds can be compared with other similar compounds, such as chromium;gadolinium and chromium;dysprosium. These compounds share some properties with this compound but also have unique characteristics. For instance, gadolinium and dysprosium are also rare-earth metals with applications in technology and medicine, but they differ in their electronic configurations and reactivity . The uniqueness of this compound lies in its specific combination of properties, making it suitable for specialized applications.
Conclusion
This compound is a compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for scientific research and technological advancements. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in different domains.
Propriétés
Numéro CAS |
95771-49-6 |
|---|---|
Formule moléculaire |
Cr2Tb |
Poids moléculaire |
262.918 g/mol |
Nom IUPAC |
chromium;terbium |
InChI |
InChI=1S/2Cr.Tb |
Clé InChI |
BIVPYQKCWIHOSU-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


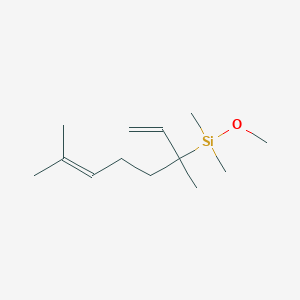
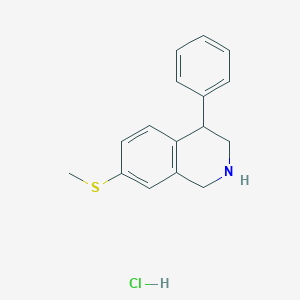
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
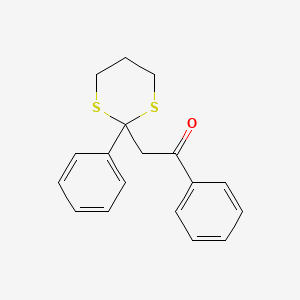
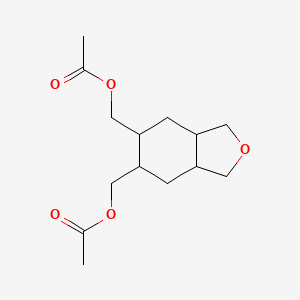
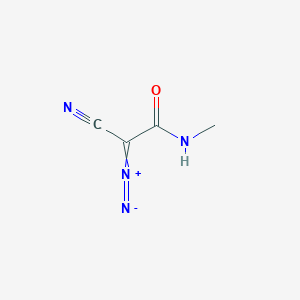
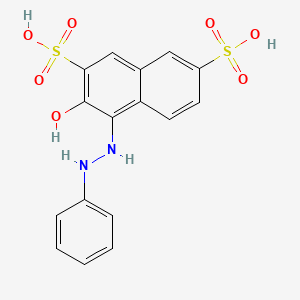
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
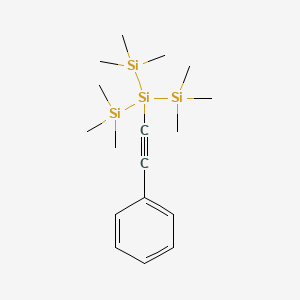
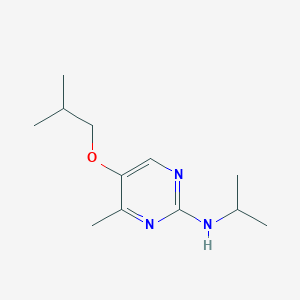
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
